molecular formula C7H8N4OS B2639113 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 91912-60-6

5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2639113
CAS No.: 91912-60-6
M. Wt: 196.23
InChI Key: JLIFYMAJYSQNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a high-quality chemical reagent designed for specialized research applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of fused heterocycles, which are synthetically valuable scaffolds in medicinal and agrochemical research . While a closely related analog, 5-Methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS# 40775-78-8), is commercially available with a typical purity of 98% , this specific derivative serves as a key building block for developing novel molecular structures. Researchers utilize such triazolopyrimidine cores in multi-component reactions to construct complex, drug-like molecules, often employing modern synthetic techniques like ultrasonic irradiation to achieve high yields . The core [1,2,4]triazolo[1,5-a]pyrimidine structure is a privileged framework in drug discovery, and modifications to its substitution pattern, such as the methyl and methylthio groups on this compound, are crucial for modulating its electronic properties, steric profile, and overall biological activity. This makes it a versatile intermediate for synthesizing libraries of compounds for high-throughput screening in the pursuit of new therapeutic agents. As a standard safety precaution, researchers should note that related compounds in this class may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) and engineering controls, such as the use of a well-ventilated area, are recommended when handling this material. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-3-methylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-3-5(12)8-6-9-10-7(13-2)11(4)6/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFYMAJYSQNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Triazolopyrimidines are also recognized for their antimicrobial properties. The presence of the methylthio group in 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may enhance its effectiveness against a range of pathogens. Similar compounds have exhibited activity against bacteria and fungi, making them candidates for further exploration in antimicrobial therapy .

Antiparasitic Effects

Some derivatives of triazolopyrimidines have shown promise as antiparasitic agents . The structural characteristics of this compound may contribute to its potential efficacy against parasitic infections. Research into related compounds indicates that modifications at specific positions can lead to enhanced activity against various parasites .

Synthesis Routes

Several synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step reactions that incorporate the desired functional groups while maintaining high yields and purity. For example:

  • One-Pot Synthesis : A three-component one-pot synthesis approach has been employed to create new triazolopyrimidine derivatives efficiently. This method allows for simultaneous formation of multiple bonds and can lead to a diverse array of products .
  • Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing environmental impact .

Case Study 1: Antiproliferative Activity

In a study examining various triazolopyrimidine derivatives, researchers identified several compounds with promising antiproliferative activity against HeLa and L363 cancer cell lines. The study highlighted structure-activity relationships (SAR) that suggest modifications at specific positions could significantly alter biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazolopyrimidines revealed that modifications similar to those found in this compound resulted in enhanced activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent positioning for optimizing antimicrobial effects .

Comparison with Similar Compounds

Table 2: Substituent Impact on Electrochemical Properties

Compound Substituent (Position 5) Redox Potential (V) Reference
S1-TP Chloromethyl -0.45
S3-TP Morpholinomethyl -0.32
Target compound Methyl Not reported

Electronic and Steric Effects

  • Methylthio vs.
  • Methyl vs. Bulky Groups : The compact methyl group at position 5 minimizes steric hindrance compared to bulkier substituents (e.g., trimethoxyphenyl in ), which may influence binding pocket accessibility .

Q & A

Q. What strategies optimize reaction yields in multi-step syntheses (e.g., cyclocondensation vs. acylation)?

  • Methodological Answer : Cyclocondensation with formic acid achieves 40% yield but requires strict anhydrous conditions. Acylation (e.g., benzoyl chloride) offers higher yields (55–72%) but necessitates stoichiometric base (KOH) and inert atmospheres. Solvent polarity and temperature gradients are key variables .

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